1-Boc-(R)-pyrrolidine-2-carbohydrazide
Description
1-Boc-(R)-pyrrolidine-2-carbohydrazide is a chiral pyrrolidine derivative featuring a Boc (tert-butoxycarbonyl) protecting group at the nitrogen atom and a carbohydrazide moiety at the 2-position of the pyrrolidine ring. The compound is structurally characterized by its five-membered saturated ring, which confers conformational rigidity, and the hydrazide functional group, which enhances its utility in synthetic chemistry—particularly in the formation of hydrazones and coordination complexes .
Key physicochemical properties include its IR spectral data, notably the C=O stretch of the amide pyrrolidine at 1645 cm⁻¹ and the ester C=O stretch at 1728 cm⁻¹ in related compounds, which are critical for structural verification . The Boc group provides steric protection to the amine, improving stability during reactions, while the hydrazide group enables nucleophilic reactivity for further derivatization.
Properties
Molecular Formula |
C10H19N3O3 |
|---|---|
Molecular Weight |
229.28 g/mol |
IUPAC Name |
tert-butyl (2R)-2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)13-6-4-5-7(13)8(14)12-11/h7H,4-6,11H2,1-3H3,(H,12,14)/t7-/m1/s1 |
InChI Key |
CEWGMUMFSVOZRT-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)NN |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NN |
Origin of Product |
United States |
Preparation Methods
The synthesis of TERT-BUTYL (2R)-2-(HYDRAZINECARBONYL)PYRROLIDINE-1-CARBOXYLATE typically involves the reaction of tert-butyl esters with hydrazine derivatives under controlled conditions. One efficient method involves the use of tert-butyl hydroperoxide and benzyl cyanide, which undergoes Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in a single pot reaction . Industrial production methods may utilize flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Chemical Reactions Analysis
TERT-BUTYL (2R)-2-(HYDRAZINECARBONYL)PYRROLIDINE-1-CARBOXYLATE undergoes several types of chemical reactions, including:
Reduction: The hydrazinecarbonyl group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazinecarbonyl group.
Common reagents used in these reactions include hydrogen peroxide, manganese catalysts, and various nucleophiles. Major products formed from these reactions include primary alcohols and amines .
Scientific Research Applications
TERT-BUTYL (2R)-2-(HYDRAZINECARBONYL)PYRROLIDINE-1-CARBOXYLATE has several applications in scientific research:
Mechanism of Action
The mechanism of action of TERT-BUTYL (2R)-2-(HYDRAZINECARBONYL)PYRROLIDINE-1-CARBOXYLATE involves its interaction with molecular targets through its functional groups. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions. The hydrazinecarbonyl group can form hydrogen bonds and participate in nucleophilic attacks, affecting the compound’s overall behavior in biological and chemical systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-Boc-(R)-pyrrolidine-2-carbohydrazide with structurally related compounds, focusing on molecular features, reactivity, and applications.
Table 1: Structural and Functional Comparison
Key Comparative Analysis
Stereochemical Variations :
- The (R)-configuration in 1-Boc-(R)-pyrrolidine-2-carbohydrazide distinguishes it from its (S)-isomer (e.g., (S)-1-Boc-pyrrolidine-3-carbohydrazide). Stereochemistry influences biological activity and synthetic pathways; for instance, (R)-configured compounds are often prioritized in drug discovery for target specificity .
Functional Group Positioning :
- Moving the carbohydrazide group from C2 to C3 (as in the (S)-3-carbohydrazide derivative) alters nucleophilic reactivity and hydrogen-bonding capacity, impacting metal-chelation efficiency .
- Substitution with carboxylic acid (e.g., 1-Boc-4,4-dimethyl-pyrrolidine-2-carboxylic acid) shifts utility toward peptide coupling or esterification reactions, unlike the hydrazide’s role in Schiff base formation .
Ring Size and Substituent Effects: Piperidine analogs (e.g., (R)-3-amino-1-Boc-piperidine) exhibit increased ring flexibility compared to pyrrolidine derivatives, affecting binding affinity in catalysis or receptor interactions . Fluorinated derivatives (e.g., 3,3-difluoro substitution) enhance metabolic stability and lipophilicity, making them valuable in medicinal chemistry .
Stability and Reactivity: The Boc group in all listed compounds improves amine stability, but steric hindrance varies with substituents. Hydrazide-containing compounds (e.g., 1-Boc-(R)-pyrrolidine-2-carbohydrazide) are prone to oxidation, requiring inert storage conditions, whereas carboxylic acid derivatives are more stable under ambient conditions .
Commercial and Synthetic Relevance :
- Fluorinated and chiral pyrrolidine derivatives command higher prices (e.g., (2R)-1-Boc-3,3-difluoropyrrolidine-2-carboxylic acid at $259.23/g) due to complex synthesis and demand in pharmaceuticals .
- Piperidine-based Boc-protected amines are widely used in asymmetric catalysis, reflecting their versatility compared to pyrrolidine analogs .
Biological Activity
1-Boc-(R)-pyrrolidine-2-carbohydrazide is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
1-Boc-(R)-pyrrolidine-2-carbohydrazide is synthesized through the reaction of Boc-protected pyrrolidine with carbohydrazide. The Boc (tert-butyloxycarbonyl) group serves as a protecting group that enhances the stability and solubility of the compound during synthesis.
Chemical Properties:
| Property | Value |
|---|---|
| Molecular Formula | C8H15N3O2 |
| Molecular Weight | 185.23 g/mol |
| IUPAC Name | 1-Boc-(R)-pyrrolidine-2-carbohydrazide |
The biological activity of 1-Boc-(R)-pyrrolidine-2-carbohydrazide involves its interaction with various molecular targets. Research indicates that it may exert its effects through:
- Enzyme Inhibition: The compound has been shown to inhibit key enzymes involved in metabolic pathways, such as α-amylase and α-glucosidase, which are crucial for carbohydrate metabolism and are targets for antidiabetic therapy .
- Antimicrobial Activity: Preliminary studies suggest that derivatives of pyrrolidine compounds exhibit antimicrobial properties against various bacterial strains, indicating potential applications in treating infections .
Antidiabetic Activity
1-Boc-(R)-pyrrolidine-2-carbohydrazide has been evaluated for its antidiabetic potential by assessing its ability to inhibit α-amylase and α-glucosidase. In vitro studies demonstrated that the compound significantly reduces enzyme activity, thereby decreasing glucose absorption and potentially aiding in blood sugar regulation .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In particular, derivatives containing the pyrrolidine structure have been reported to exhibit significant antibacterial effects, making them candidates for further development as therapeutic agents .
Case Studies
- Antidiabetic Efficacy: A study focusing on pyrrolidine derivatives highlighted the effectiveness of 1-Boc-(R)-pyrrolidine-2-carbohydrazide in inhibiting α-amylase and α-glucosidase. The results indicated a dose-dependent inhibition, suggesting potential for managing type 2 diabetes .
- Antimicrobial Testing: In a comparative study of various pyrrolidine derivatives, 1-Boc-(R)-pyrrolidine-2-carbohydrazide exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effectiveness at low concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
